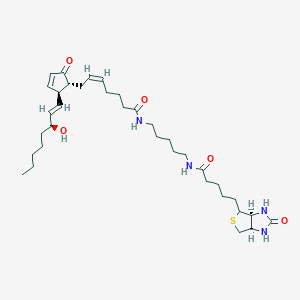

Prostaglandin A2-biotin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

前列腺素A2-生物素是前列腺素A2的生物素化形式,前列腺素A2是一种生物活性脂类化合物。前列腺素A2以其阻断细胞周期进程并在某些细胞类型中诱导细胞凋亡的能力而闻名。 生物素添加到前列腺素A2中,由于生物素与抗生物素蛋白或链霉亲和素的亲和性,使得更容易检测和进行相互作用研究 .

准备方法

合成路线和反应条件: 前列腺素A2-生物素的合成通常涉及前列腺素A2的生物素化。此过程可以通过前列腺素A2与生物素化试剂在特定条件下的反应来实现。 反应通常需要偶联剂和溶剂的存在,以促进生物素与前列腺素A2分子连接 .

工业生产方法: 前列腺素A2-生物素的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括通过色谱等技术纯化最终产品,以去除任何杂质和未反应的起始原料 .

化学反应分析

Oxidation Reactions

Prostaglandin A2 can undergo oxidation reactions that lead to the formation of various derivatives. These derivatives may exhibit altered biological activities. Key points include:

-

Oxidative Modifications: These can occur under physiological conditions, potentially affecting the compound's stability and interaction with cellular targets.

-

Biological Implications: Oxidized derivatives may have distinct effects on cell signaling pathways, particularly in inflammatory responses.

Interaction with Proteins

Prostaglandin A2-biotin has been shown to interact with several cellular proteins, forming covalent bonds that are crucial for its biological activity:

-

Binding Proteins: Studies have identified binding proteins of approximately 43, 50, and 56 kilodaltons in various cell types, including K562 erythroleukemia cells and mouse fibroblasts. These interactions correlate with the inhibition of cellular proliferation .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Biological Impact |

|---|---|---|

| Synthesis | Biotinylation of Prostaglandin A2 | Enhanced detection capabilities |

| Oxidation | Formation of oxidized derivatives | Altered biological activity |

| Protein Binding | Covalent interactions with cellular proteins | Inhibition of cell proliferation |

Antitumor Effects

This compound exhibits significant antitumor properties by blocking cell cycle progression at the G1 and G2/M phases in NIH 3T3 cells. This action is mediated through specific protein interactions that influence cell signaling pathways related to growth and apoptosis .

Modulation of Endothelial Function

Research has demonstrated that Prostaglandin A2 enhances endothelial barrier function and protects against inflammatory damage:

-

Mechanism: It activates the EP4 receptor, leading to increased intracellular cAMP levels and subsequent activation of Rap1/Rac1 GTPases, which are pivotal for cytoskeletal rearrangement and cell junction integrity .

-

Inhibition Studies: The use of EP4 antagonists has shown that blocking this pathway diminishes the protective effects of Prostaglandin A2 on endothelial cells .

科学研究应用

Cellular Proliferation Inhibition

Prostaglandin A2 has been shown to inhibit cellular proliferation across various cell types. A study demonstrated that Prostaglandin A2-biotin could effectively bind to specific cellular proteins in K562 erythroleukemia cells, revealing a correlation between this binding and the inhibition of cell growth. The proteins identified were approximately 43, 50, and 56 kilodaltons in size, suggesting that the mechanism of action may involve these proteins as mediators of growth inhibition . This binding was consistent across different cell types, including mouse fibroblasts and porcine aortic endothelial cells.

Endothelial Barrier Function

This compound has significant implications for endothelial cell biology, particularly in enhancing barrier function. Research indicates that Prostaglandin A2 treatment leads to increased expression of VE-cadherin on the surface of endothelial cells, which is crucial for maintaining vascular integrity . The study found that this enhancement was associated with an increase in intracellular cyclic AMP levels and activation of small GTPases such as Rap1 and Rac1. These signaling pathways contribute to cytoskeletal remodeling and improved endothelial junction stability.

Anti-inflammatory Effects

Prostaglandins, including Prostaglandin A2, play a critical role in modulating inflammatory responses. The application of this compound in studies has revealed its capacity to exert anti-inflammatory effects by influencing the expression of various proteins involved in inflammation . For instance, it has been observed that Prostaglandin A2 can regulate the expression of COX-2 and other enzymes involved in prostaglandin synthesis during inflammatory responses, thereby contributing to both the initiation and resolution phases of inflammation.

Cancer Research

In cancer biology, this compound has been utilized to explore its effects on tumor growth and metastasis. Studies have indicated that prostaglandins can influence tumor microenvironments by modulating immune responses and promoting angiogenesis . The biotinylation allows for easier tracking and quantification of Prostaglandin A2 interactions within tumor tissues, providing insights into how these compounds might be leveraged for therapeutic strategies against cancer.

Case Study 1: Inhibition of Cell Growth

A detailed examination involving K562 cells showed that treatment with Prostaglandin A2 led to a significant reduction in cell proliferation rates. The binding of this compound to specific proteins was confirmed through Western blot analysis, highlighting its utility in identifying potential therapeutic targets for leukemia treatment.

Case Study 2: Endothelial Cell Barrier Enhancement

In a model of acute lung injury, the application of Prostaglandin A2 resulted in enhanced barrier function of endothelial cells. Measurements indicated increased transendothelial resistance and improved association between junctional proteins such as VE-cadherin and ZO-1, demonstrating its potential application in treating vascular permeability disorders .

Data Table: Summary of Applications

作用机制

前列腺素A2-生物素通过与特定分子靶标和途径的相互作用来发挥其作用。生物素化形式允许检测和研究这些相互作用。前列腺素A2通过 Hsp70 依赖机制靶向支架/基质附着区结合蛋白 1 (SMAR1),导致细胞周期阻滞和细胞凋亡。 生物素部分有助于捕获和鉴定与前列腺素A2相互作用的蛋白质 .

类似化合物:

前列腺素E2: 参与炎症反应和疼痛感知。

前列腺素F2α: 影响平滑肌收缩,在子宫收缩等过程中至关重要。

血栓烷A2: 在促进血小板聚集和血管收缩中起核心作用 .

独特性: 前列腺素A2-生物素由于其生物素化形式而具有独特性,这使得可以进行特异性检测和相互作用研究。 这使得它成为研究应用中宝贵的工具,在这些应用中需要精确识别和定量相互作用 .

相似化合物的比较

Prostaglandin E2: Involved in inflammatory responses and pain perception.

Prostaglandin F2α: Influences smooth muscle contraction and is crucial in processes such as uterine contractions.

Thromboxane A2: Plays a central role in promoting platelet aggregation and vasoconstriction .

Uniqueness: Prostaglandin A2-biotin is unique due to its biotinylated form, which allows for specific detection and interaction studies. This makes it a valuable tool in research applications where precise identification and quantification of interactions are required .

属性

分子式 |

C35H56N4O5S |

|---|---|

分子量 |

644.9 g/mol |

IUPAC 名称 |

(Z)-N-[5-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enamide |

InChI |

InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-19+/t26-,27-,28+,29-,31?,34-/m0/s1 |

InChI 键 |

CMOWJMGZBDREFB-MCNHMREWSA-N |

SMILES |

O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)O |

规范 SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

同义词 |

PGA2-biotin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。